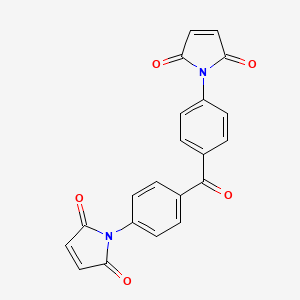

4,4'-Bis(N-maleimido)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76702-27-7 |

|---|---|

Molecular Formula |

C21H12N2O5 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)benzoyl]phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C21H12N2O5/c24-17-9-10-18(25)22(17)15-5-1-13(2-6-15)21(28)14-3-7-16(8-4-14)23-19(26)11-12-20(23)27/h1-12H |

InChI Key |

ORQOWEDKMXGKDJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |

Synonyms |

4,4'-bis(N-maleimido)benzophenone 4,4'-BMBP |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 4,4 Bis N Maleimido Benzophenone

Influence of Synthetic Route on Monomer Structure and Reactivity

The conditions under which the imidization step is performed have a profound influence on the structure, purity, and reactivity of the resulting this compound monomer. Key factors include the choice of solvent, catalyst, temperature, and reaction time. These parameters can affect the degree of imidization, the potential for side reactions, and the physical properties of the monomer, such as its crystalline form.

Choice of Solvent: The solvent is not merely a reaction medium but an active participant in influencing the reaction kinetics and product characteristics. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and acetone (B3395972) are commonly used. The proton affinity of the solvent can impact the rate of reaction. researchgate.net Furthermore, the solvent system can determine the polymorphic form and crystal shape of the final product, which in turn affects its solubility and handling characteristics during processing. matec-conferences.org For instance, incomplete imidization can be a problem, and the choice of solvent can either facilitate or hinder the complete conversion to the desired bismaleimide (B1667444).

Catalyst and Temperature: Chemical imidization is generally preferred over thermal methods as it can be performed at lower temperatures, reducing the likelihood of thermally induced side reactions or premature polymerization. A variety of catalysts can be employed to facilitate the cyclodehydration reaction. These include tertiary amines such as triethylamine (B128534) (TEA), and metal salts like sodium acetate (B1210297) or magnesium acetate. doaj.orgchemrxiv.org The use of specific catalysts like imidazole (B134444) has been shown to be effective in promoting imidization at lower temperatures (e.g., below 200°C), which is particularly beneficial for rigid molecular structures like that of this compound. cjps.org The catalyst choice can also help suppress the reverse reaction, where the imide ring is hydrolyzed back to the amic acid, thereby improving the yield and purity of the final monomer. google.com

The interplay between catalyst and temperature is crucial. A highly effective catalyst allows for lower reaction temperatures, which generally leads to a "cleaner" product with fewer impurities. Incomplete imidization results in residual amic acid content in the monomer, which can negatively affect the processing and final properties of the polyimide resin.

Impact on Monomer Structure and Reactivity: The synthetic route directly dictates the final quality of the monomer. A well-controlled synthesis yields a monomer with a high degree of purity and a defined crystalline structure, which is essential for consistent polymerization behavior. The presence of impurities, such as unreacted amic acid or by-products from side reactions, can alter the monomer's melting point and processing window.

The reactivity of the monomer is primarily determined by the electron density of the maleimide (B117702) double bonds. The rigid, electron-withdrawing benzophenone (B1666685) bridge between the two maleimide rings influences this reactivity. An optimized synthetic process ensures that the monomer is free from residual catalysts or solvents that could inadvertently initiate or retard polymerization, ensuring predictable and controlled curing behavior when formulated into a resin. The structural integrity of the monomer, as determined by the synthetic pathway, is therefore a cornerstone for achieving the high-performance characteristics expected from the resulting polyimide thermosets. researchgate.net

Interactive Data Table: Influence of Synthetic Parameters on Bismaleimide Synthesis

The following table summarizes the general influence of various synthetic parameters on the outcome of the synthesis of aromatic bismaleimides like this compound.

| Parameter | Variation | Influence on Monomer Structure & Reactivity |

| Imidization Method | Thermal (High Temp) | Can lead to side reactions, premature polymerization. May result in a less pure, discolored product. |

| Chemical (Low Temp) | Generally yields a purer product with better color. Allows for more controlled reaction kinetics. | |

| Solvent | Acetone, DMF, DMAC | Affects reaction rate and solubility of intermediates and final product. Can influence crystal polymorphism and purity. researchgate.netmatec-conferences.org |

| Catalyst | None (Thermal) | Requires higher temperatures and longer reaction times. |

| Acetic Anhydride / Sodium Acetate | Classic, effective combination for chemical imidization. doaj.org | |

| Triethylamine (TEA) | Acts as a base and catalyst for the cyclodehydration reaction. doaj.org | |

| Imidazole | Effective at promoting imidization at lower temperatures, especially for rigid backbones. cjps.org | |

| Temperature | Too Low | Incomplete imidization, resulting in high residual amic acid content. |

| Optimal (with catalyst) | High degree of imidization, high purity, minimal side products. cjps.org | |

| Too High | Risk of side reactions, degradation, or uncontrolled polymerization. |

Homopolymerization Pathways

The homopolymerization of this compound primarily involves the reaction of its terminal maleimide groups. This process can be initiated thermally, leading to the formation of a rigid, cross-linked polymer network.

The carbon-carbon double bonds within the maleimide rings of BMBP are susceptible to free-radical polymerization upon heating. The thermal energy supplied to the system can initiate the formation of free radicals, which then propagate by reacting with the double bonds of other BMBP molecules. This chain reaction results in the creation of a three-dimensional polymer network. The benzophenone group within the BMBP structure is primarily known as a photoinitiator, activated by UV radiation. sigmaaldrich.com However, thermal initiation of the maleimide groups provides a pathway for curing without the need for light. The polymerization proceeds via the opening of the double bond in the five-membered maleimide ring, leading to the formation of a poly-succinimide structure. This addition polymerization mechanism is characteristic of bismaleimides and results in a highly cross-linked material without the release of volatile byproducts.

Kinetic studies of the homopolymerization of bismaleimide systems reveal that the process is complex and influenced by several factors. The kinetics of polymerization can be impacted by the polarity of the polymer matrix and its thermal properties. nih.gov For instance, in polymers with a high glass-transition temperature, the restricted movement of polymer segments can reduce the cross-linking rate. nih.gov

The polymerization process often exhibits a transition from a chemically controlled regime to a diffusion-controlled regime as the reaction progresses. researchgate.net At the onset of polymerization, the reaction rate is primarily governed by the chemical reactivity of the maleimide groups. However, as the polymer network forms and the viscosity of the system increases, the mobility of the reactive species becomes restricted. Consequently, the rate of reaction becomes limited by the diffusion of unreacted monomers and propagating radical chains. This shift typically occurs at approximately 50% conversion and is associated with an increase in the activation energy of the curing process. researchgate.net

Table 1: Factors Influencing Homopolymerization Kinetics

| Factor | Description | Effect on Polymerization |

| Temperature | The applied heat provides the activation energy for radical initiation and propagation. | Higher temperatures generally increase the rate of polymerization. |

| Viscosity/Conversion | As polymerization proceeds, the system's viscosity increases, leading to higher conversion. | Increased viscosity can lead to diffusion control, slowing the reaction rate at later stages. researchgate.net |

| Matrix Polarity | The polarity of the developing polymer network can affect the reactivity of the functional groups. | Changes in polarity can influence the triplet energy level and reactivity of initiator moieties like benzophenone. nih.gov |

| Glass Transition Temp. (Tg) | The Tg of the curing material increases with conversion. | When the curing temperature is below the final Tg, segmental mobility is restricted, hindering the reaction. nih.gov |

Copolymerization with Reactive Comonomers and Modifiers

To enhance properties such as toughness and processability while lowering the curing temperature, this compound is often copolymerized with reactive comonomers. researchgate.net A particularly effective strategy involves the use of allyl-functionalized compounds. researchgate.netresearchgate.net

The maleimide groups of BMBP can readily react with compounds containing allylic hydrogen atoms through a non-radical, pericyclic mechanism known as the "ene" reaction. nih.gov This reaction provides an alternative curing pathway to the free-radical polymerization of the maleimide groups, often occurring at lower temperatures. researchgate.net The process involves the reaction of an alkene that has an allylic hydrogen (the "ene" component, in this case, the allyl compound) with an electron-deficient double or triple bond (the "enophile," here the maleimide double bond). nih.gov

The ene reaction is a pericyclic process that results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen atom to the enophile. nih.gov While sometimes depicted as a concerted suprafacial attack, mechanistic studies on similar systems have shown that the stereoselectivity of ene reactions often precludes this simple model.

Instead, the reaction may proceed through the formation of an intermediate adduct. This intermediate can undergo conformational changes before the final allylic hydrogen transfer occurs. This two-step pathway helps to explain why the reactions are often not fully stereospecific. The reaction between the maleimide group (enophile) and the allyl compound (ene) leads to the formation of a succinimide (B58015) derivative with a pendant propenyl group, effectively linking the two molecules and contributing to the growth of the polymer network.

Table 2: Comparison of Proposed Ene Reaction Mechanisms

| Mechanism Type | Description | Stereochemical Outcome |

| Concerted Suprafacial | A single transition state where the allylic hydrogen transfer and C-C bond formation occur simultaneously on the same face of the molecules. | Highly stereospecific. |

| Stepwise (Intermediate Adduct) | Initial formation of a transient intermediate (e.g., a biradical or zwitterion) which then collapses via hydrogen transfer. | Allows for conformational changes in the intermediate, leading to a potential loss of stereospecificity. |

The reactivity of an allyl-functionalized compound in an ene reaction with BMBP is significantly influenced by the structure of the allylic group. The key factors include the substitution pattern around the double bond and the nature of the allylic hydrogen atom itself (i.e., whether it is primary, secondary, or tertiary).

The ease of abstraction of the allylic hydrogen plays a crucial role. Tertiary allylic hydrogens are generally more reactive than secondary ones, which are in turn more reactive than primary hydrogens. This is due to the greater stability of the resulting radical-like transition state. Furthermore, steric hindrance around the allylic hydrogen or the double bond can impede the approach of the bulky maleimide group, thereby reducing the reaction rate. Electron-donating groups near the allylic system can increase the electron density of the double bond, potentially enhancing its reactivity as an ene component, while electron-withdrawing groups may have the opposite effect.

Table 3: Hypothetical Influence of Allylic Structure on Ene Reactivity with BMBP

| Allylic Compound Structure | Allylic Hydrogen Type | Expected Relative Reactivity | Rationale |

| Propene | Primary | Low | Less stable transition state for H-abstraction; sterically accessible. |

| 1-Butene | Secondary | Moderate | More stable transition state compared to primary; minimal steric hindrance. |

| 2-Methyl-1-propene (Isobutylene) | Primary | Very Low / Unreactive | No allylic hydrogens are present. |

| 2-Methyl-2-butene | Primary & Tertiary | High | Presence of a highly reactive tertiary allylic hydrogen. |

| Cyclohexene | Secondary | High | Reactive secondary allylic hydrogens in a conformationally favorable arrangement. |

Diels-Alder Cycloaddition Reactions

The maleimide groups of this compound (BMBP) serve as highly reactive dienophiles in Diels-Alder [4+2] cycloaddition reactions. This thermoreversible reaction is a cornerstone for creating dynamic polymer networks, enabling applications such as self-healing materials and reprocessable thermosets. The most prominently studied reaction is with furan-based dienes.

Reactivity with Furan-Functionalized Dienophiles

The Diels-Alder reaction between the maleimide moieties of bismaleimides and furan (B31954) derivatives is a well-established method for forming thermoreversible crosslinks in polymer systems. nih.govmdpi.com This [4+2] cycloaddition proceeds efficiently, often under mild, non-catalytic conditions, to form stable oxanorbornene adducts. mdpi.com The reaction is favored at lower to moderate temperatures (approximately 60-110°C), leading to the formation of a crosslinked network. nih.gov

The electronic nature of the reactants is key to the reaction's success; the electron-poor double bond of the maleimide group readily reacts with electron-rich dienes like furan. mdpi.com This inherent reactivity allows for the creation of advanced materials by coupling furan-functionalized polymers or oligomers with bismaleimides such as BMBP. acs.org For instance, furan-grafted polyketones have been effectively crosslinked with aromatic bismaleimides to create reprocessable and self-healing thermosets. The curing process for such systems, involving the formation of Diels-Alder adducts, can be optimized by controlling temperature and time. A typical curing schedule might involve holding the material at a specific temperature to ensure complete reaction and network formation. nih.gov

The reaction kinetics and the degree of conversion can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy, which tracks the disappearance of characteristic peaks associated with the maleimide ring. nih.gov

Reversible Diels-Alder Adduct Formation

A defining characteristic of the furan-maleimide Diels-Alder reaction is its thermal reversibility. nih.gov The forward reaction forms the Diels-Alder adduct, while heating the system to higher temperatures (typically above 120-140°C) initiates a retro-Diels-Alder (r-DA) reaction, breaking the covalent bonds and reverting to the original furan and maleimide components. nih.govnih.gov This decrosslinking process renders the material malleable and reprocessable.

The cycloaddition results in the formation of two diastereomeric adducts: an endo and an exo isomer. nih.gov

The endo adduct is the kinetically favored product, meaning it forms faster at lower temperatures.

The exo adduct is thermodynamically more stable and is favored by higher reaction temperatures or prolonged reaction times.

The retro-Diels-Alder reaction temperature is lower for the endo adduct compared to the more stable exo adduct. hep.com.cnresearchgate.net This difference in stability and reversion temperature between the two isomers can be exploited to tune the material's properties and healing conditions. The ratio of endo to exo adducts can be influenced by the specific substituents on the furan and maleimide molecules as well as the reaction conditions. researchgate.net This reversibility is the foundation for creating smart materials that can be healed multiple times without significant degradation of their mechanical properties. researchgate.net

| Parameter | Description | Typical Values |

| Diels-Alder (DA) Reaction Temp. | Temperature range favoring the formation of furan-maleimide adducts. | ~ 60 - 110 °C nih.gov |

| Retro-Diels-Alder (r-DA) Reaction Temp. | Temperature range where the adducts break, reverting to furan and maleimide. | > 120 - 140 °C nih.gov |

| Kinetic Product | The adduct that is formed faster at lower temperatures. | Endo Adduct nih.gov |

| Thermodynamic Product | The more stable adduct, favored at higher temperatures. | Exo Adduct nih.gov |

Hybrid Curing Mechanisms in Multicomponent Systems

Hybrid curing systems leverage multiple, distinct reaction mechanisms to create advanced materials with tailored properties and controlled curing profiles. For systems involving this compound, a particularly innovative approach combines the reversible Diels-Alder reaction with the irreversible thia-Michael addition. This creates a "cure-on-demand" system where the curing process can be triggered by a specific stimulus. hep.com.cnresearchgate.net

In this strategy, the reactive maleimide groups of BMBP are first "blocked" or protected by reacting them with a furan derivative via a Diels-Alder reaction. hep.com.cnresearchgate.net This forms a stable, non-reactive Diels-Alder adduct. The blocked bismaleimide can then be formulated with a polythiol crosslinker into a stable, one-component system that remains unreactive at ambient temperatures. researchgate.net

The curing process is initiated by heat. Applying heat triggers the retro-Diels-Alder reaction, which deprotects the maleimide groups, making them available to react. hep.com.cn The now-free maleimides immediately undergo a rapid and irreversible Michael addition with the thiols present in the formulation. hep.com.cn This results in the formation of a stable, crosslinked network.

This hybrid mechanism offers several advantages:

Controlled Latency: The system is stable at storage temperatures and only cures when the thermal trigger is applied. researchgate.net

Rapid Curing: Once initiated, the thiol-maleimide reaction proceeds very quickly. researchgate.net

Dual Functionality: The initial Diels-Alder adducts can provide certain material properties, which are then transformed upon thermal curing into a new network with different characteristics.

This sequential curing process, combining a reversible covalent reaction for protection and an irreversible click reaction for final network formation, allows for sophisticated control over the material's lifecycle, from storage and application to final performance. hep.com.cn

Curing Kinetics and Reaction Thermodynamics

The thermal curing of this compound is characterized by addition reactions across the maleimide double bonds, leading to a highly crosslinked, three-dimensional network structure without the evolution of volatile byproducts. researchgate.net This process is thermally activated and its kinetics can be meticulously studied using techniques like Differential Scanning Calorimetry (DSC).

Isothermal and Non-Isothermal Curing Studies

Isothermal DSC scans, where the sample is held at a constant temperature, reveal the progression of the curing reaction over time. tainstruments.compolymerinnovationblog.com For many bismaleimide systems, the reaction is assumed to follow nth-order kinetics, where the maximum reaction rate occurs at the beginning of the process. tainstruments.com However, some modified bismaleimide systems can exhibit autocatalytic behavior, where the reaction rate accelerates as byproducts are formed that catalyze the curing process. researchgate.net The shape of the isothermal DSC curve can distinguish between these two kinetic models. tainstruments.com

Determination of Activation Energies for Polymerization Reactions

The activation energy (Ea) for the polymerization of bismaleimide resins is a critical parameter that quantifies the energy barrier for the curing reaction. It can be determined from non-isothermal DSC data obtained at multiple heating rates using model-free isoconversional methods, such as the Ozawa-Flynn-Wall and Kissinger methods. researchgate.netrsc.org For some bismaleimide homopolymers, the activation energy has been observed to increase as the conversion progresses. researchgate.net In contrast, for certain modified systems, the activation energy can remain relatively constant throughout the curing process. researchgate.net

For instance, studies on related bismaleimide systems have reported activation energies ranging from 50 to 125 kJ/mol, depending on the specific formulation and the kinetic model used for calculation. researchgate.netresearchgate.net

Table 1: Activation Energies for Selected Bismaleimide Systems

| Bismaleimide System | Activation Energy (Ea) in kJ/mol | Kinetic Model |

| Modified Bismaleimide | 50-80 | Autocatalytic |

| Bismaleimidodiphenyl Methane (BMPM) Homopolymer | 95-125 (increases with conversion) | Ozawa/Kissinger |

| Methylenedianiline (MDA)-modified BMPM | 108 | Ozawa/Kissinger |

Note: This data is for related bismaleimide systems and may not be fully representative of this compound.

Role of Initiators and Co-Initiators in Modulating Reaction Rates

While thermal curing of bismaleimides can proceed without initiators at elevated temperatures, the addition of initiators or co-initiators can significantly influence the reaction rates and curing temperatures. In the context of photo-curing, which will be discussed later, photoinitiators are essential. polymerinnovationblog.com For thermal curing, while less common for pure bismaleimides, the incorporation of reactive co-monomers or catalysts can modify the curing profile. For example, the reactivity of bismaleimide formulations can be influenced by the electronic nature of the spacer groups within their structure, with electron-rich spacers generally leading to faster curing. researchgate.net

Impact of Temperature Profiles on Cure Progression

The temperature profile, including the heating rate and isothermal hold temperatures, has a profound impact on the cure progression and the final properties of the bismaleimide network. Higher curing temperatures generally lead to faster reaction rates and a higher degree of conversion. tainstruments.com However, the thermal history also affects the development of the network structure and can influence properties such as the glass transition temperature (Tg) and mechanical strength. nih.govnih.gov

Studies on composites made from bismaleimide resins have shown that post-curing at elevated temperatures can further advance the crosslinking reactions, leading to improved thermal stability. rsc.orgnih.gov The selection of an appropriate curing temperature profile is therefore crucial for optimizing the performance of the final material.

Photo-Induced Curing and Polymerization Dynamics

Photo-induced curing, particularly using ultraviolet (UV) radiation, offers an alternative to traditional thermal curing, enabling faster processing at lower temperatures. rsc.org The benzophenone moiety within the this compound structure plays a crucial role in this process, acting as a built-in photoinitiator.

UV Polymerization Mechanisms for Bismaleimides

The UV polymerization of bismaleimides containing a benzophenone group proceeds via a free-radical mechanism. polymerinnovationblog.com Benzophenone is a well-known Type II photoinitiator, which means it requires a co-initiator, typically a hydrogen donor like an amine or alcohol, to generate the initiating free radicals. polymerinnovationblog.comnih.govnih.gov

Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. nih.govmdpi.com In this excited state, it can abstract a hydrogen atom from a suitable donor molecule. This process creates two radicals: a ketyl radical on the benzophenone and a radical on the co-initiator. The radical generated from the co-initiator is then capable of initiating the polymerization of the maleimide double bonds. polymerinnovationblog.comnih.gov

The efficiency of this process can be influenced by the presence and type of co-initiator. Studies on related systems have shown that the addition of co-initiators like 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) can significantly enhance the degree of conversion and the rate of polymerization. nih.govresearchgate.netnih.govresearchgate.net

It is important to note that while the benzophenone group can initiate polymerization, its effectiveness can be influenced by the specific formulation and the wavelength of the UV radiation used. nih.gov The maleimide groups themselves also exhibit strong UV absorbance in the 300 nm region, which disappears upon polymerization. kpi.ua In some cases, N-substituted maleimides can even act as monomeric photoinitiators for other monomers. kpi.ua

Efficiency of Photoinitiating Systems in Bismaleimide Photopolymerization

The photoinitiation efficiency of benzophenone-based systems can be significantly higher than that of systems relying on other initiators, and can be further enhanced. For instance, polymeric photoinitiators incorporating BP have demonstrated greater initiating efficiency than the simple BP molecule itself. researchgate.net Similarly, modifying the benzophenone structure, such as in 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), has been shown to significantly increase the degree of monomer conversion. nih.gov Studies on novel benzophenone-triphenylamine hybrid structures have also reported high photoinitiation abilities, which can promote both free-radical and cationic polymerization with high final conversion rates. rsc.orgpreprints.org

| Photoinitiator System | Key Feature | Relative Polymerization Rate (Rp) | Final Conversion (%) | Primary Mechanism |

|---|---|---|---|---|

| Benzophenone (BP) | Standard Type II Initiator | Baseline | ~60-70% | Hydrogen Abstraction |

| Polymeric BP Initiator researchgate.net | Reduced migration, potentially higher local concentration | Higher than BP | >75% | Hydrogen Abstraction |

| DEABP / Amine nih.gov | Highly efficient H-donor within the molecule | Significantly Higher than BP | >85% | Intra/Intermolecular H-Abstraction |

| BT3 / Iodonium Salt / Amine preprints.org | Hybrid structure, broad absorption | Very High | ~77% | Redox Reactions, H-Abstraction |

Photobleaching Effects and Light Attenuation in Thick Sections

When curing thick sections of a photopolymer, two competing phenomena are critical: photobleaching and light attenuation. Photobleaching is the photochemical destruction of the photoinitiator as it is consumed during the reaction. nih.gov This process is generally beneficial for deep curing, as the reduction in the initiator's concentration and its absorbance allows UV light to penetrate further into the sample, curing underlying layers. conicet.gov.ar

However, benzophenone-based systems, including BMBP, exhibit strong UV absorbance. researchgate.net This high absorptivity leads to significant light attenuation, where the majority of the light is absorbed in the upper layers of the resin. This phenomenon, often called the "inner shield effect," can severely limit the depth of cure.

Studies on the related compound 4,4′‐bis(N,N‐diethylamino)benzophenone (DEABP) have shown that while it photobleaches rapidly, its high initial absorptivity and the formation of light-absorbing photolysis byproducts result in a slow polymerization rate and reduced monomer conversion in thick sections (1–2 mm). researchgate.netzendy.io This creates a fundamental trade-off: an efficient photoinitiator with high absorbance is needed for a fast surface cure, but this very property prevents the light from reaching deeper sections. Therefore, for BMBP systems, curing of thick components is challenging due to the inherent light attenuation caused by the benzophenone chromophore.

Control of Cure Depth and Conversion via Photo-Curing Parameters

The final properties of a BMBP-cured material are directly linked to the degree of monomer conversion and the depth of cure, which can be controlled by manipulating key photo-curing parameters such as light intensity, exposure duration, and photoinitiator concentration.

Light Intensity and Exposure Time: The rate of polymerization and the degree of conversion generally increase with higher light intensity and longer exposure times. As shown in studies of similar systems, the degree of conversion rises rapidly in the initial seconds of irradiation before starting to plateau as monomer mobility decreases and the reaction becomes diffusion-controlled. nih.gov

| Irradiation Time (seconds) | DC (%) - Without DEABP | DC (%) - With DEABP |

|---|---|---|

| 10 | 35.8 | 42.1 |

| 30 | 51.2 | 58.5 |

| 60 | 60.4 | 68.2 |

| 180 | 69.8 | 77.9 |

| 300 | 72.5 | 81.8 |

Photoinitiator Concentration and Cure Depth: The relationship between initiator concentration and cure depth is not linear. Theoretical and experimental studies have demonstrated the existence of an optimal photoinitiator concentration that maximizes the cure depth.

Below the optimum: At low concentrations, there are insufficient initiating radicals generated to achieve a deep cure.

Above the optimum: At high concentrations, excessive light absorption near the surface (the inner shield effect) prevents light from penetrating deeply, thus reducing the cure depth.

This relationship means that precise control over the BMBP concentration (as it is its own initiator) or the addition of other photoinitiators is crucial for applications requiring a specific cure thickness, such as in additive manufacturing. researchgate.net

| Initiator Concentration (wt%) | Cure Depth (µm) at 0.93 J/cm² | Cure Depth (µm) at 1.70 J/cm² | Cure Depth (µm) at 22.2 J/cm² |

|---|---|---|---|

| 0.1 | 250 | 350 | 800 |

| 0.5 | 400 | 550 | 1200 |

| 1.0 (Optimal) | 450 | 600 | 1350 |

| 2.0 | 380 | 520 | 1150 |

| 4.0 | 280 | 400 | 900 |

Network Formation and Crosslinking Density Evolution

The curing of this compound results in the formation of a rigid, three-dimensional polymer network. This process is initiated by the radicals generated from the benzophenone moiety, which then attack the carbon-carbon double bonds of the maleimide groups, initiating a free-radical chain polymerization.

Since each BMBP molecule possesses two maleimide functionalities, it acts as a crosslinker. As the polymerization proceeds, polymer chains grow and connect with each other, rapidly increasing the molecular weight and viscosity of the resin. At a critical point, known as the gel point, a continuous network spanning the entire sample volume is formed. Beyond the gel point, the material behaves as a solid, and further reaction increases the crosslinking density of the network.

The evolution of the network and the final crosslinking density are influenced by several factors:

Monomer Conversion: Higher monomer conversion leads to a more densely crosslinked network.

Reaction Temperature: Temperature affects both the initiation rate and the mobility of the reactive species. Higher temperatures can lead to a higher final conversion but may also influence the network structure.

The crosslinking itself occurs via the photo-activated C-H insertion reactions of the benzophenone group, which can form covalent C-C bonds with surrounding molecules. mdpi.comnih.gov The final network consists of polymer chains formed by the maleimide groups, interconnected at points defined by the initial positions of the BMBP molecules, creating a robust and thermally stable thermoset material. cnrs.fr

The requested article cannot be generated.

After conducting a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is insufficient specific information available to generate the detailed and data-rich article as requested in the provided outline.

The search yielded general information on the broader class of bismaleimide resins, their applications in high-performance composites, and their use as crosslinking agents. However, specific research findings and quantitative data—such as glass transition temperatures, thermal decomposition temperatures, and mechanical properties of polymers derived specifically from this compound—are not present in the available public domain resources. The search results frequently referenced related but chemically distinct compounds, such as 4,4'-bis(maleimidodiphenylmethane) and 4-(N-maleimido)benzophenone, for which more data is available.

The absence of specific experimental data for polymers synthesized using this compound as a monomer or crosslinking agent makes it impossible to construct the required data tables and provide the in-depth, scientifically accurate content for each specified subsection of the article. Therefore, the generation of the article focusing solely on the chemical compound “this compound” as outlined cannot be fulfilled at this time.

Enhancement of Thermomechanical Properties in Cured Systems

Influence on Glass Transition Temperature (Tg) and Network Rigidity

Bismaleimide resins, in general, are characterized by their high glass transition temperatures. researchgate.net In the case of polymers derived from benzophenone-containing monomers, the aromatic nature and the presence of the ketone group contribute to a rigid polymer backbone. This rigidity is a primary factor in achieving a high Tg. For instance, polyimides synthesized from a diamine featuring a benzophenone core, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, and various aromatic dianhydrides exhibit glass transition temperatures ranging from 201°C to 310°C. researchgate.net This wide range is influenced by the flexibility of the dianhydride comonomer, but the consistently high Tg values underscore the contribution of the rigid benzophenone segment.

The high degree of cross-linking that is characteristic of bismaleimide resins further elevates the Tg. The maleimide groups at either end of the this compound molecule readily undergo polymerization upon heating, forming a dense, three-dimensional network. This network structure severely limits the mobility of the polymer chains, thus requiring a greater amount of thermal energy to transition from a glassy to a rubbery state.

Table 1: Glass Transition Temperatures of Polyimides Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and Various Dianhydrides

| Dianhydride | Glass Transition Temperature (Tg), °C |

|---|---|

| PMDA (Pyromellitic dianhydride) | 310 |

| BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride) | 275 |

| 6FDA (4,4′-(Hexafluoroisopropylidene)diphthalic anhydride) | 248 |

| ODPA (4,4′-Oxydiphthalic anhydride) | 235 |

| BPADA (4,4'-Bisphenol A dianhydride) | 201 |

Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. researchgate.net

Contributions to Modulus and Mechanical Strength (e.g., Flexural, Tensile)

The rigid nature of the benzophenone core and the high crosslink density also translate to excellent mechanical properties, including high modulus and strength. Polymers derived from this compound are expected to be stiff and strong materials, though potentially brittle, a common characteristic of highly cross-linked thermosets.

In a study of polyimides based on 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, the resulting polymer films demonstrated outstanding mechanical properties. Tensile strengths were recorded in the range of 103 to 145 MPa, with a tensile modulus between 1.20 and 1.88 GPa. researchgate.net These values are indicative of a material that can withstand significant stress before yielding and that exhibits minimal deformation under load. The elongation at break for these materials was found to be between 12.9% and 15.2%, suggesting a degree of toughness despite the inherent rigidity. researchgate.net

Table 2: Mechanical Properties of Polyimide Films Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone

| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| PMDA | 145 | 1.88 | 12.9 |

| BPDA | 132 | 1.75 | 13.5 |

| 6FDA | 115 | 1.50 | 14.8 |

| ODPA | 110 | 1.35 | 15.2 |

| BPADA | 103 | 1.20 | 14.2 |

Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. researchgate.net

Impact on Thermal Stability and Degradation Behavior of Materials

Assessment of Thermal Decomposition Temperatures

Polymers incorporating this compound are expected to exhibit exceptional thermal stability. The aromatic structure of the benzophenone core and the stable imide linkages formed during polymerization contribute to a high resistance to thermal degradation.

Thermogravimetric analysis (TGA) of polyimides based on the analogous 4,4'-bis(5-amino-2-pyridinoxy)benzophenone diamine reveals high decomposition temperatures. The temperature at which 5% weight loss occurs (T5%) for these polymers is in the range of 472°C to 501°C in a nitrogen atmosphere. researchgate.net The 10% weight loss temperature (T10%) is even higher, ranging from 491°C to 537°C. researchgate.net These high values indicate that the polymer backbone remains stable at very high temperatures, a critical requirement for applications in aerospace and high-performance electronics.

Table 3: Thermal Decomposition Temperatures of Polyimides Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone

| Dianhydride | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) |

|---|---|---|

| PMDA | 501 | 537 |

| BPDA | 495 | 528 |

| 6FDA | 482 | 515 |

| ODPA | 478 | 505 |

| BPADA | 472 | 491 |

Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. researchgate.net

Residual Char Yield and Flame Retardancy Contributions

A high char yield upon thermal decomposition is a key indicator of good flame retardancy. The aromatic structure of this compound is conducive to the formation of a stable char layer when the material is exposed to high temperatures or flame. This char layer acts as an insulating barrier, slowing down the rate of decomposition of the underlying material and reducing the release of flammable volatiles into the gas phase.

For the analogous polyimide system based on 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, the char yields at 800°C in a nitrogen atmosphere were found to be in the range of 55.3% to 60.8%. researchgate.net These high char yields are a direct consequence of the high aromatic content of the polymer backbone. The benzophenone moiety, in particular, contributes to this high char-forming tendency. This intrinsic property makes polymers derived from this compound attractive for applications where low flammability is a critical requirement.

Table 4: Char Yield of Polyimides Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone at 800°C

| Dianhydride | Char Yield (%) |

|---|---|

| PMDA | 60.8 |

| BPDA | 59.5 |

| 6FDA | 57.2 |

| ODPA | 56.1 |

| BPADA | 55.3 |

Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. researchgate.net

Performance Under Environmental Stress

Hot-Wet Performance and Moisture Absorption Resistance

The performance of high-temperature polymers in hot and humid environments is a critical consideration for many applications. Moisture absorption can lead to plasticization of the polymer matrix, resulting in a decrease in the glass transition temperature and a reduction in mechanical properties, particularly at elevated temperatures.

The chemical structure of this compound, with its relatively non-polar aromatic backbone, suggests a degree of inherent resistance to moisture absorption. However, the presence of the polar ketone and imide groups can provide sites for hydrogen bonding with water molecules.

In the study of polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, the moisture absorption of the polymer films was measured to be in the range of 0.37% to 2.09%. researchgate.net The variation in moisture uptake is attributed to the different dianhydride co-monomers used, with more flexible and polar structures generally leading to higher moisture absorption. The relatively low moisture absorption for the more rigid polymer compositions indicates that a highly cross-linked, rigid network can effectively limit the ingress of water molecules. This low moisture uptake is crucial for maintaining the dimensional stability and mechanical integrity of the material in humid conditions and at elevated temperatures.

Table 5: Moisture Absorption of Polyimide Films Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone

| Dianhydride | Moisture Absorption (%) |

|---|---|

| 6FDA | 0.37 |

| BPDA | 0.85 |

| PMDA | 1.21 |

| ODPA | 1.58 |

| BPADA | 2.09 |

Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. researchgate.net

Solvent Resistance of Cured Networks

The highly cross-linked, aromatic structure of cured bismaleimide networks, including those derived from this compound, imparts excellent chemical and solvent resistance. evonik.comsarchemlabs.com These polymers are generally stable against a wide array of organic solvents, a critical attribute for components used in harsh chemical environments. researchgate.net The inherent robustness of the polyimide structure ensures the retention of mechanical and electrical properties even after solvent exposure.

Modifications to the polymer backbone can further enhance these characteristics. For instance, the incorporation of naphthalene (B1677914) groups into the bismaleimide monomer structure has been suggested as a method to improve chemical resistance. Furthermore, studies on other cross-linked polyimide systems have demonstrated that the formation of a dense network structure directly contributes to improved solvent resistance. cnrs.fr While the uncured BMI resins can be dissolved in specific polar solvents like acetone or N-methylpyrrolidone for processing, the final cured material exhibits significant insolubility, which is a hallmark of its robust performance. sarchemlabs.comresearchgate.net

Electrical and Dielectric Properties of Cured Resins

Bismaleimide resins are renowned for their desirable electrical insulating properties, making them a material of choice for electronics, particularly for applications like multilayer printed circuit boards (PCBs). researchgate.netcaplinq.com Polymers derived from this compound exhibit a low dielectric constant (Dk) and low dielectric loss (Df), which are crucial for ensuring signal integrity in high-frequency applications. researchgate.netmetu.edu.tr A key advantage of BMI resins is the stability of these electrical properties over a broad range of temperatures. caplinq.com

The dielectric performance can be tailored through chemical modification. Pure bismaleimide resin typically has a dielectric constant of around 3.5. asminternational.org However, introducing fluorine-containing comonomers or creating branched polymer architectures can effectively lower the dielectric constant and dissipation factor. caplinq.commetu.edu.trasminternational.org For example, a modified bismaleimide resin incorporating a fluorinated aromatic hydrocarbon has been shown to achieve a dielectric constant in the range of 2.74 to 2.86. asminternational.org Similarly, introducing branched structures can reduce the effective dipoles per unit volume, lowering the dielectric constant to values as low as 3.0 at high frequencies. metu.edu.tr

The table below summarizes typical dielectric properties for various bismaleimide resin systems.

| Resin System Type | Frequency | Temperature | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |

| General Polyaspartimide | 10 kHz | 150 °C | 3.08 - 3.57 | Not Specified | researchgate.net |

| Modified BMI (Branched) | 10 MHz | Room Temp. | ~3.0 | < 0.003 | metu.edu.tr |

| Fluorinated BMI Copolymer | 10 kHz - 30 MHz | Room Temp. | 2.74 - 2.86 | ~0.0052 | asminternational.org |

Processability Considerations for Resin Systems

The processability of BMI resins is a critical factor for their successful application in manufacturing complex composite parts. While their high performance is a major advantage, their processing characteristics, such as melt viscosity and cure cycle, must be carefully managed.

The melt viscosity of a resin system is a crucial parameter, especially for manufacturing techniques like Resin Transfer Molding (RTM), which require low-viscosity resins for effective fiber impregnation. researchgate.netresearchgate.net Unmodified bismaleimide monomers, which are often crystalline solids at room temperature, can exhibit high melt viscosities, posing a processing challenge. caplinq.com

The following table presents representative viscosity values for different bismaleimide resin systems.

| Resin System | Temperature (°C) | Viscosity (mPa·s) | Comment | Reference |

| RTM Bismaleimide | 110 | < 1000 | Maintained for 275 minutes | mdpi.com |

| Compimide 353 (BMI Blend) | 110 | Low | Amorphous, low melting blend | caplinq.com |

| BMI-689 (Liquid BMI Resin) | 25 | 1,500 ± 500 | Unique low viscosity liquid resin | |

| BMI-1400 (BMI Oligomer) | 60 | 6,500 ± 1,000 | Amorphous, low molecular weight |

The processing window for BMI resins is defined by the range of temperatures and times within which the resin can be shaped and molded before curing significantly increases its viscosity. These resins typically offer epoxy-like processing in autoclaves but require higher cure temperatures. caplinq.com

A typical cure cycle involves an initial stage at a lower temperature (e.g., 110–170 °C) to melt the resin and allow it to flow, followed by a higher temperature cure (e.g., 170–250 °C) to achieve cross-linking. researchgate.net Many systems require a subsequent post-cure at even higher temperatures (e.g., 210–260 °C) to maximize the glass transition temperature (Tg) and thermal stability of the final part. sarchemlabs.comcaplinq.com

The processing window can be tailored by formulating the resin with specific comonomers. These can lower the initial melting temperature or reduce the cure temperature, making the resin system more versatile. For example, a modified BMI resin has been developed to cure at a middle temperature of 130°C, significantly expanding its applicability. sarchemlabs.com Bismaleimide resins are adaptable to a wide range of manufacturing processes, including prepregging, autoclave molding, compression molding, filament winding, and RTM. evonik.com

Significance in Advanced Composite Materials Development

The ability to tailor the curing process and the final properties of the matrix is crucial. The dual-functionality of 4,4'-Bis(N-maleimido)benzophenone allows for a two-stage curing process: an initial thermal cure through the maleimide (B117702) groups, followed by a photo-induced crosslinking step utilizing the benzophenone (B1666685) core. This provides greater control over the manufacturing process of composite parts, which can be complex in shape and require precise resin flow and consolidation. Common processing techniques for such composites include prepregging, resin transfer molding (RTM), and filament winding. nih.gov

Overview of Reactive Maleimide Chemistry in Polymer Synthesis

The maleimide (B117702) group is a versatile and highly reactive functional group in polymer chemistry. researchgate.net Its reactivity stems from the electron-deficient carbon-carbon double bond within the five-membered ring, making it susceptible to a variety of addition reactions. The most common reaction for bismaleimides is thermal free-radical polymerization, where the double bonds of the maleimide rings open and react with each other to form a crosslinked network. This process typically occurs at elevated temperatures.

Furthermore, maleimides can readily undergo Michael addition reactions with nucleophiles such as thiols. This "thiol-ene" reaction is a type of click chemistry that is highly efficient and can be conducted under mild conditions. This reactivity allows for the formulation of thermosetting systems with co-monomers containing thiol groups, leading to polymers with tailored properties.

The versatility of maleimide chemistry extends to its use in creating copolymers. For instance, N-substituted maleimides can be copolymerized with monomers like styrenes and acrylates through radical polymerization to produce materials with controlled thermal and mechanical properties. rsc.org The properties of the resulting copolymers can be fine-tuned by the choice of the co-monomers and the substituents on the maleimide nitrogen.

Role of the Benzophenone Moiety in Monomer Design and Resulting Polymer Architecture

Established Synthetic Pathways for Maleimide Formation

The conventional and most widely utilized method for synthesizing bismaleimides like this compound is a two-step process. This process begins with the reaction between a diamine and maleic anhydride (B1165640) to create a bismaleamic acid intermediate, which is subsequently cyclized to form the final bismaleimide (B1667444).

Cyclodehydration of Maleamic Acid Precursors

The classic route to bismaleimide synthesis involves the reaction of a diamine with maleic anhydride to form a bismaleamic acid, which is then cyclized through dehydration. researchgate.net For this compound, the synthesis commences with the reaction of 4,4'-diaminobenzophenone (B1212843) with two equivalents of maleic anhydride. This amidation reaction is typically conducted in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) and proceeds readily at room temperature to yield the 4,4'-bis(maleamido)benzophenone intermediate. orientjchem.org

The subsequent and more critical step is the cyclodehydration of this intermediate. This is commonly achieved chemically using a dehydrating agent like acetic anhydride in the presence of a catalyst such as sodium acetate (B1210297) or triethylamine (B128534). orientjchem.orggoogle.com This chemical approach is often preferred as it can be performed at lower temperatures, which helps to minimize potential side reactions. google.com The acetic anhydride facilitates the intramolecular cyclization to the maleimide ring. lew.ro Thermal cyclization is also an option, where the bismaleamic acid is heated to induce dehydration, though this can sometimes lead to incomplete cyclization. researchgate.netgoogle.com

Optimization of Reaction Conditions for High Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, the dehydration method, and the reaction temperature and duration.

For the initial amidation, polar aprotic solvents like DMAc are favored for their ability to dissolve the reactants and ensure a homogenous reaction mixture. In the cyclodehydration step, the acetic anhydride/sodium acetate system is a common choice. orientjchem.orggoogle.com The reaction temperature is carefully controlled, often between 40-80°C, to promote efficient cyclization while preventing unwanted polymerization. researchgate.net Upon completion, the product is typically isolated by precipitation in a non-solvent like water, followed by filtration and washing. orientjchem.org Further purification through recrystallization can be employed to achieve a high-purity product.

Table 1: Exemplary Reaction Conditions for Bismaleimide Synthesis

| Parameter | Condition | Purpose |

| Solvent | N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF) | Dissolves reactants and facilitates a homogeneous reaction. |

| Dehydrating Agent | Acetic Anhydride | Promotes the cyclization of the bismaleamic acid intermediate. google.com |

| Catalyst | Sodium Acetate, Triethylamine | Accelerates the rate of the cyclodehydration reaction. google.com |

| Reaction Temperature | 40–140°C (Cyclodehydration) | To ensure efficient cyclization while minimizing side reactions. researchgate.net |

| Purification | Precipitation in water, Recrystallization | To isolate and purify the final bismaleimide product. orientjchem.org |

Synthesis of the Benzophenone-Containing Diamine Intermediate

Strategies for Benzophenone Core Functionalization

One common method to introduce the two amino groups at the 4 and 4' positions of the benzophenone core involves the nitration of benzophenone followed by the reduction of the resulting dinitro compound. However, direct nitration often leads to the 3,3'-dinitro isomer. To obtain the desired 4,4'-dinitrobenzophenone, a Friedel-Crafts acylation of nitrobenzene (B124822) with 4-nitrobenzoyl chloride is a more effective strategy.

Approaches to Aromatic Diamine Synthesis

Once 4,4'-dinitrobenzophenone is synthesized, the nitro groups are reduced to amino groups to yield 4,4'-diaminobenzophenone. google.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and high-yielding method. google.com Chemical reduction using metals like tin or iron in an acidic medium is another viable approach. The choice of method depends on factors such as reaction scale and desired purity.

Novel Synthetic Routes and Green Chemistry Considerations

One area of exploration is the development of one-pot syntheses, which combine the formation of the bismaleamic acid and its subsequent cyclodehydration in a single step, thereby reducing solvent usage and simplifying the process. The use of alternative, recyclable catalysts like solid acids or ionic liquids is also being investigated to replace traditional and more corrosive reagents.

Microwave-assisted synthesis has shown promise in accelerating the cyclodehydration step, leading to shorter reaction times and improved yields. Furthermore, the development of solvent-free or solid-state reaction conditions is a key goal in green chemistry, as it would eliminate the need for volatile and often toxic organic solvents.

Unveiling the Synthesis and Properties of this compound

The synthesis of high-performance polymers relies heavily on the purity and reactivity of their monomeric building blocks. This compound, a prominent aromatic bismaleimide (BMI), is a key monomer utilized in the formulation of thermosetting polyimide resins. These resins are prized for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and advanced composites industries. The synthetic pathway chosen for the production of this monomer is a critical determinant of its final structure, purity, and subsequent reactivity during polymerization.

Characterization Techniques for 4,4 Bis N Maleimido Benzophenone Polymerization and Derived Materials

Spectroscopic Analysis of Reaction Progression and Chemical Structure

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the cure of bismaleimide (B1667444) resins by tracking the disappearance of reactive functional groups. ulisboa.pt During the polymerization of 4,4'-Bis(N-maleimido)benzophenone, the primary reaction involves the double bond of the maleimide (B117702) group. polymerinnovationblog.com

The progress of the polymerization can be quantitatively followed by monitoring the decrease in the intensity of characteristic absorption bands of the maleimide ring. For instance, the C-N-C stretching vibration, often observed around 1150 cm⁻¹, is a key indicator of the maleimide group's presence. researchgate.net As the polymerization proceeds through either thermal or Michael addition reactions, this peak diminishes, signifying the conversion of maleimide into a succinimide (B58015) structure within the cross-linked polymer network. researchgate.netmit.edu

To ensure accuracy, an internal standard is often used—typically an absorption band that remains unchanged throughout the reaction, such as an aromatic C=C stretching vibration at approximately 1515 cm⁻¹. researchgate.net By comparing the ratio of the maleimide peak's absorbance to the internal standard's absorbance over time, the degree of conversion can be calculated. nih.govresearchgate.net In studies of similar bismaleimide/diamine systems, FTIR has been effectively used to follow the consumption of maleimide groups and the formation of the resulting polyaspartimide. mit.edu Changes in the N-H and C=O regions can also provide insights into the reaction mechanisms, including chain extension and cross-linking. mit.edutechscience.com

Table 1: Characteristic FTIR Absorption Bands for Monitoring Bismaleimide Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Change During Polymerization | Reference |

|---|---|---|---|

| Maleimide C-N-C Stretch | ~1150 | Decreases | researchgate.net |

| Aromatic C=C Stretch (Internal Standard) | ~1515 | Remains Constant | researchgate.net |

| Carbonyl C=O Stretch | ~1710 | May shift or broaden | techscience.com |

| Maleimide C-H out-of-plane | ~690 | Decreases |

In photopolymerization, this compound can act as its own photoinitiator due to the benzophenone (B1666685) moiety, which is a well-known Type II photoinitiator. researchgate.netchemrxiv.org UV-Visible (UV-Vis) spectroscopy is essential for studying the photochemical aspects of the curing process, particularly the consumption of the photoinitiator and any associated photobleaching.

The benzophenone group exhibits a characteristic π→π* absorption band around 280-290 nm and a weaker n→π* absorption band at longer wavelengths, typically around 340-365 nm. researchgate.netnih.gov Upon exposure to UV radiation, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate initiating radicals. chemrxiv.org

UV-Vis spectroscopy can monitor the rate of photoinitiator consumption by tracking the decrease in the absorbance of the n→π* band. nih.gov This provides kinetic data on the initiation step of the polymerization. Furthermore, some benzophenone-based systems undergo photobleaching, where the photoinitiator or its byproducts become less absorbing in the UV-Vis spectrum upon irradiation. zendy.io This phenomenon can be advantageous in curing thick samples, as the increased transparency allows UV light to penetrate deeper into the material, leading to a more uniform cure. zendy.io

Table 2: UV-Visible Absorption Data for Benzophenone-Based Photoinitiators

| Compound/System | λ_max (nm) | Observation | Reference |

|---|---|---|---|

| Benzophenone (BP) | ~300-400 | Used for comparison | researchgate.net |

| Polymeric Benzophenone Photoinitiator | 283 | Redshifted compared to BP, enhancing efficiency | researchgate.net |

| 4,4′-bis(N,N-diethylamino)benzophenone (DEABP) | 365 | Fast photobleaching rate | zendy.io |

Fluorescence spectroscopy offers a sensitive method for monitoring the cure state of thermosetting resins, including bismaleimides. acs.org This technique relies on changes in the fluorescence emission of either an intrinsic fluorophore within the resin system or an extrinsic fluorescent probe added to it. nist.gov

In some bismaleimide systems, such as those cured with diallylbisphenol A, the fluorescence intensity has been observed to increase as the curing reaction progresses. acs.org Initially, the fluorescence may be quenched by the maleimide component. As the maleimide groups are consumed during polymerization, this quenching effect is reduced, leading to a rise in fluorescence intensity which eventually plateaus as the reaction nears completion. acs.org The largest increase in fluorescence has been noted after a significant portion (e.g., >80%) of the maleimide units have been converted, making it a sensitive indicator for the later stages of curing. acs.org

By correlating the fluorescence emission characteristics (intensity, peak wavelength) with the degree of cure determined by other methods like FTIR, a calibration can be established. This allows fluorescence spectroscopy to be used for in-situ, real-time monitoring of the polymerization process, providing valuable insights into the evolution of the polymer network structure. acs.orgcnrs.fr

Table 3: Fluorescence Spectroscopy for Monitoring Bismaleimide Cure

| System | Observation | Interpretation | Reference |

|---|---|---|---|

| Bis(maleimide)/Diallylbisphenol A | Fluorescence intensity increases with cure time. | Reduction of quenching by maleimide groups as they react. | acs.org |

| Bis(maleimide)/Diallylbisphenol A | Emission peak observed near 356 nm. | Attributed to the formation of phenolic structures during cure. | acs.org |

Calorimetric Evaluation of Curing Reactions and Thermal Transitions

Calorimetric techniques measure the heat flow associated with chemical reactions or physical transitions as a function of temperature or time. They are fundamental tools for quantifying the energetics and kinetics of polymerization and for determining the thermal properties of the resulting materials.

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the cure kinetics of thermosetting resins like this compound. researchgate.netnorthwestern.edu By heating a sample at a constant rate (dynamic scan) or holding it at a constant temperature (isothermal scan), DSC measures the heat released during the exothermic polymerization reaction.

The total area under the exothermic peak in a dynamic DSC scan corresponds to the total enthalpy of reaction (ΔH_total), which is a measure of the total heat evolved during the complete cure of the resin. techscience.com By analyzing the heat flow at any given point during the reaction, the degree of cure (α) and the rate of reaction (dα/dt) can be determined. This data is crucial for developing kinetic models (e.g., Arrhenius, Kissinger) to predict the curing behavior under different thermal conditions. researchgate.net

DSC is also used to determine key thermal properties of the cured material, most notably the glass transition temperature (T_g). The T_g is a critical parameter that defines the upper service temperature of the polymer. For polyimides derived from benzophenone-containing monomers, DSC has been used to measure T_g values that can range from approximately 200 °C to over 300 °C, depending on the specific comonomers and cure cycle. nih.govnih.gov

Table 4: Thermal Properties of Benzophenone-Containing Polyimides Determined by DSC

| Polyimide System | Glass Transition Temperature (T_g) (°C) | Measurement Method | Reference |

|---|---|---|---|

| Polyimides from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | 201 - 310 | Dynamic DSC | nih.govnih.gov |

| Unsaturated Polyester Resin | - | Cure kinetics studied via dynamic DSC | researchgate.net |

Differential Photocalorimetry (DPC), also known as Photo-DSC, is a specialized thermal analysis technique designed specifically for studying photopolymerization reactions. It combines a DSC instrument with a controlled UV/Visible light source. This setup allows for the direct measurement of the heat evolved as a function of irradiation time and intensity.

This technique is particularly useful for comparing the photoinitiating efficiency of different formulations. For example, DPC has been used to demonstrate that polymeric photoinitiators based on benzophenone can exhibit higher initiating efficiency than the small molecule benzophenone itself. researchgate.net The information obtained from DPC experiments is critical for optimizing formulations and processing conditions for UV-curable coatings, adhesives, and composites based on this compound.

Thermomechanical Characterization of Cured Networks

Thermomechanical analysis provides critical insights into the mechanical behavior of the cured polymer networks as a function of temperature.

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials, such as storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). These parameters provide information about the stiffness, energy dissipation, and glass transition temperature (Tg) of the polymer network. The Tg is a critical parameter that defines the upper-use temperature of the material.

For crosslinked polymer systems, an increase in crosslinker content generally leads to an increase in the glass transition temperature. nih.gov The rigidity of the crosslinking agent also plays a significant role; rigid crosslinkers can lead to higher Tg values compared to more flexible ones. rug.nl The method of Tg determination from DMA data can influence the reported value, with the peak of the tan δ curve often yielding the highest temperature, followed by the phase angle and the loss factor peak. nih.gov

In studies of polymers with similar backbone structures, the Tg of crosslinked materials has been shown to be more dependent on the intrinsic nature of the polymer itself rather than the final crosslink density, especially within a certain range of molecular masses between crosslinks. kuleuven.be However, for partially crosslinked polymers, the Tg is related to the concentration of chain-ends that have reacted during the crosslinking process. kuleuven.be

Table 1: Representative DMA Data for Crosslinked Polymer Systems

| Parameter | Description | Typical Observation |

| Storage Modulus (E') | Represents the elastic response of the material. | Decreases as temperature increases, with a sharp drop around the Tg. |

| Loss Modulus (E'') | Represents the viscous response of the material. | Shows a peak at the Tg, indicating maximum energy dissipation. |

| Tan Delta (tan δ) | The ratio of loss modulus to storage modulus (E''/E'). | Exhibits a distinct peak at the Tg. |

| Glass Transition (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. | Increases with higher crosslink density and more rigid crosslinkers. nih.govrug.nl |

This table provides a generalized representation of DMA results for crosslinked polymers. Actual values are dependent on the specific polymer system and experimental conditions.

Static mechanical tests are performed to determine the fundamental mechanical properties of the cured this compound networks under different loading conditions. These properties are crucial for assessing the material's suitability for structural applications.

Tensile testing measures the material's response to being pulled apart, providing data on tensile strength, Young's modulus (a measure of stiffness), and elongation at break.

Flexural testing evaluates the material's ability to resist bending forces, yielding flexural strength and modulus.

Impact testing assesses the material's toughness and its ability to withstand sudden, high-energy loads.

The mechanical properties of cured networks are significantly influenced by the crosslink density and the chemical structure of the crosslinking agent. For example, in thermoreversibly crosslinked elastomers, the use of rigid, short aliphatic or aromatic crosslinkers can lead to an increase in hardness, Young's modulus, and tensile strength when compared to longer, more flexible aliphatic crosslinkers at the same crosslink density. rug.nl This highlights that the structure of the crosslinking agent is a key variable for tuning the mechanical properties of the final material. rug.nl

Table 2: Representative Mechanical Properties of Crosslinked Polymer Networks

| Property | Description | Influencing Factors |

| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before necking. | Crosslink density, structure of crosslinker. rug.nl |

| Young's Modulus | A measure of the stiffness of an elastic material. | Crosslink density, rigidity of crosslinker. rug.nl |

| Flexural Strength | The maximum stress experienced by the material at its moment of rupture in a bending test. | Crosslink density, polymer backbone structure. |

| Impact Strength | The ability of a material to resist fracture under a sudden applied load. | Crosslink density, presence of toughening agents. |

This table presents a general overview of static mechanical properties. Specific values are highly dependent on the formulation and curing conditions of the this compound-based polymer.

Thermal Degradation Analysis

Understanding the thermal stability of this compound-based polymers is critical for determining their processing and service temperature limits.

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. This analysis provides valuable information about the thermal stability of the material, its decomposition profile, and the amount of residual char at high temperatures.

The thermal stability of polymers derived from this compound is expected to be high due to the aromatic nature of the benzophenone moiety and the thermally stable maleimide groups. The decomposition temperature, often reported as the temperature at which 5% weight loss occurs (Td5%), is a key indicator of thermal stability. The char yield, the percentage of material remaining at the end of the TGA experiment (e.g., at 800 °C), is important for applications requiring fire retardancy, as a higher char yield often correlates with better flame resistance.

For instance, polyimides, which share structural similarities with cured bismaleimides, are known for their high thermal stability, with 5% weight loss temperatures often exceeding 400°C. researchgate.net The thermal stability of benzophenone-modified polysiloxanes has been shown to be similar to that of the precursor polymers. researchgate.net

Table 3: Representative TGA Data for Thermally Stable Polymers

| Parameter | Description | Significance |

| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | Indicates the upper limit of thermal stability. |

| 5% Weight Loss Temperature (Td5%) | The temperature at which the material has lost 5% of its initial weight. | A common metric for comparing the thermal stability of different materials. |

| Char Yield (%) | The percentage of material remaining at a high temperature (e.g., 800 °C). | An indicator of the material's tendency to form a protective char layer upon heating, which is beneficial for fire retardancy. |

This table illustrates the type of data obtained from TGA. The actual values for this compound polymers will depend on the specific formulation and curing cycle.

Morphological Studies of Polymer Networks

The morphology of the cured polymer network plays a crucial role in determining its bulk properties.

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography of materials at high magnifications. In the context of this compound-based polymers, SEM is invaluable for:

Assessing Network Homogeneity: SEM images of the cross-section of a cured polymer can reveal the uniformity of the network structure. A homogeneous network is generally desirable for achieving consistent and predictable mechanical properties.

Fracture Surface Analysis: Examining the fracture surface of a mechanically tested specimen can provide insights into the failure mechanism. A smooth, glassy fracture surface typically indicates a brittle failure mode, while a rougher, more textured surface can suggest a tougher, more ductile failure.

For example, SEM has been used to examine the cross-section and surface of polymer-modified materials to understand the distribution of the polymer within a fibrous network. researchgate.net The morphology of the fracture surface can reveal details about how cracks propagate through the material, which is influenced by the crosslink density and the nature of the polymer matrix.

Table 4: Information Obtainable from SEM Analysis of Polymer Networks

| Analysis Type | Information Gained | Implication for Material Properties |

| Cross-Sectional Imaging | Network homogeneity, presence of voids or phase separation. | A homogeneous network generally leads to more uniform and predictable mechanical and thermal properties. |

| Fracture Surface Analysis | Failure mode (brittle vs. ductile), crack propagation path. | Provides insights into the material's toughness and how it responds to mechanical stress. |

This table summarizes the application of SEM in characterizing polymer networks. The interpretation of SEM images provides a qualitative understanding of the material's morphology.

Modification Strategies for Tailoring 4,4 Bis N Maleimido Benzophenone Resin Systems

Incorporation of Toughening Modifiers

Toughening of bismaleimide (B1667444) (BMI) resins is primarily achieved by introducing a secondary phase into the brittle matrix. This secondary phase can dissipate fracture energy through mechanisms such as crack pinning, crack deflection, and inducing plastic deformation in the matrix. The choice of modifier is critical to achieving a balance between toughness and other key properties like thermal stability and processability.

The incorporation of elastomeric or rubbery domains is a well-established method for toughening brittle thermosetting resins. For bismaleimide systems, liquid rubbers, particularly those with reactive end groups, are often employed. Carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) is a common example of an elastomeric additive used to enhance the toughness of BMI resins.

During the curing process, the reactive groups of the liquid rubber can react with the BMI matrix, leading to a phase-separated morphology of rubbery particles dispersed within the cross-linked BMI network. The size, distribution, and interfacial adhesion of these rubbery particles are critical factors that determine the effectiveness of the toughening mechanism. These particles can induce crazing and shear yielding in the matrix surrounding a crack tip, which are effective energy-absorbing mechanisms. A study on a similar system, 4,4'-bismaleimidodiphenylmethane (BDM) modified with an epoxy and toughened with epoxyl-randomed butadiene-acrylonitrile rubber, demonstrated the formation of a two-phase structure that significantly improved the resin's toughness. oalib.com The toughening effect is highly dependent on the rubber content and the morphology of the resulting two-phase structure. oalib.com

Table 1: Effect of a Liquid Rubber Modifier on the Mechanical Properties of a Bismaleimide Resin System (Representative Data)

| Property | Unmodified BMI | BMI + 10 phr Liquid Rubber |

| Fracture Toughness (KIC, MPa·m1/2) | 0.5 - 0.7 | 1.2 - 1.8 |

| Impact Strength (kJ/m²) | 10 - 15 | 25 - 40 |

| Glass Transition Temp. (Tg, °C) | ~300 | ~285 |

Note: This data is representative of typical BMI systems and illustrates the general effects of elastomeric modification. Specific values for BMBP may vary.

Blending with high-performance engineering thermoplastics is another effective strategy to enhance the fracture resistance of BMI resins. Polyethersulfone (PES) is a commonly used thermoplastic modifier due to its high thermal stability and good compatibility with BMI resins.

When blended with BMBP, the PES dissolves in the molten monomer before curing. As the curing reaction proceeds, the molecular weight of the BMI network increases, leading to a decrease in the miscibility of the thermoplastic. This results in polymerization-induced phase separation, creating a co-continuous or dispersed particulate morphology. The final morphology depends on factors such as the concentration and molecular weight of the thermoplastic, as well as the curing conditions. orientjchem.orgnih.gov

Thermoplastics with reactive end-groups, such as maleimide-terminated PES, can be grafted onto the BMI network, improving interfacial adhesion and leading to more significant improvements in fracture toughness without sacrificing thermal performance. orientjchem.org Research on general BMI systems has shown that increasing the thermoplastic content and molecular weight generally leads to higher fracture toughness, up to a certain limit. orientjchem.orggoogle.com

Table 2: Influence of Polyethersulfone (PES) Content on the Fracture Toughness of a Bismaleimide Resin (Representative Data)

| PES Content (wt%) | Neat Resin KIC (MPa·m1/2) | Composite GIC (J/m²) |

| 0 | 0.6 | 359 |

| 15 | 1.3 | 489 |

| 20 | 1.5 | 734 |

Source: Adapted from research on thermoplastic modified bismaleimide resins. orientjchem.org The data illustrates the significant improvement in neat resin and composite fracture toughness.

Reactive Diluents and Their Influence on Processability and Network Properties